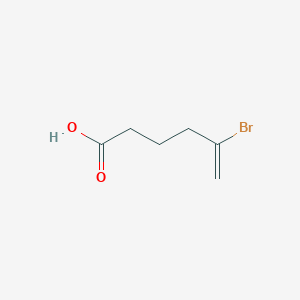

5-Bromo-5-hexenoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

5-bromohex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO2/c1-5(7)3-2-4-6(8)9/h1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXWURSBSIVPNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70465748 | |

| Record name | 5-BROMO-5-HEXENOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732248-41-8 | |

| Record name | 5-BROMO-5-HEXENOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformative Chemistry of 5 Bromo 5 Hexenoic Acid

Electrophilic Cyclization Reactions

Electrophilic cyclization stands out as a primary reactive pathway for 5-bromo-5-hexenoic acid and its derivatives. In these reactions, an electrophile activates the double bond, prompting the nucleophilic attack of the carboxylic acid group to form a cyclic lactone structure. The vinyl bromide substituent plays a crucial role in influencing the reactivity of the alkene and the stereochemical outcome of the cyclization.

Mechanistic Investigations of Halolactonization

Understanding the mechanism of halolactonization is crucial for optimizing catalyst design and achieving higher levels of stereochemical control.

In tertiary aminourea-catalyzed iodolactonization, mechanistic studies suggest the formation of an N-iodo tertiary aminourea intermediate. nih.gov This intermediate is believed to induce the formation of an iodonium (B1229267) ion from the hexenoic acid substrate. nih.gov Computational studies support the existence of an iodonium ion complex where the tertiary amino group of the catalyst interacts with the iodonium ion. nih.gov The subsequent cyclization is proposed to be the rate-determining and enantiodetermining step. nih.gov

The design of the catalyst is paramount for achieving high stereochemical control. In BINOL-derived catalysts, the bifunctional nature, with both a hydrogen-bond donor and a Lewis base, is essential. beilstein-journals.orgnih.gov This design allows the catalyst to bind the carboxylic acid and position it favorably for the intramolecular attack on the halonium ion intermediate. The specific stereochemistry of the BINOL backbone directly influences the facial selectivity of the halogenation and thus the configuration of the newly formed stereocenter in the lactone product. nih.gov

For tertiary aminourea catalysts, the steric and electronic properties of the substituents on the amine play a significant role in modulating the catalyst's activity and selectivity. nih.gov The urea (B33335) moiety's ability to act as a hydrogen-bond donor is critical for binding the carboxylate and positioning it for the cyclization step. nih.gov

Radical Cyclization Reactions

Beyond halolactonization, this compound and its derivatives can undergo radical cyclization reactions to form cyclic structures.

Intramolecular Free Radical Processes

Intramolecular free radical cyclization offers a powerful method for the construction of carbo- and heterocyclic ring systems. researchgate.netthieme-connect.de In the context of this compound, a radical can be generated at the 5-position, which can then cyclize onto the carboxylate or a derivative thereof. These reactions are often mediated by transition metals or initiated by photoredox catalysis. thieme-connect.dersc.org The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is a key aspect of these processes. The 5-exo-trig cyclization is often favored, leading to the formation of five-membered rings. researchgate.net

Catalytic Hydrogenation and Reduction Strategies

Catalytic hydrogenation and reduction are fundamental transformations in organic synthesis, enabling the precise modification of molecular structures. For unsaturated carboxylic acids like this compound, these methods can be used to saturate carbon-carbon double bonds, often with high levels of stereocontrol.

Asymmetric Hydrogenation of Unsaturated Carboxylic Acid Derivatives

The enantioselective hydrogenation of unsaturated carboxylic acids is a critical method for producing chiral carboxylic acids, which are valuable building blocks in pharmaceuticals and agrochemicals. nih.gov While rhodium and ruthenium complexes have traditionally been used, iridium-based catalysts have emerged as powerful alternatives, demonstrating high activity and enantioselectivity for a variety of substrates. nih.gov

Iridium complexes featuring chiral spiro-phosphine-oxazoline and spiro-phosphine-benzylamine ligands have shown excellent performance in the hydrogenation of α,β-unsaturated carboxylic acids. nih.gov A key aspect of these reactions is the role of the substrate's carboxy group, which acts as an anchoring point, coordinating the molecule to the iridium center of the catalyst. nih.gov This interaction facilitates a smooth hydrogenation process, often proposed to proceed through an Ir(III)/Ir(V) catalytic cycle. nih.gov This carboxy-group-directed strategy has been successfully applied to challenging substrates like β,γ-unsaturated carboxylic acids, achieving high yields and enantioselectivities. nih.gov

Beyond precious metals, efforts have been made to develop catalysts based on more abundant elements. Copper(I)/N-heterocyclic carbene (NHC) complexes, for instance, have been successfully employed for the catalytic hydrogenation of α,β-unsaturated esters and amides. rsc.orgnih.govchemrxiv.org This approach represents an atom-economic alternative to methods that use waste-generating hydrosilanes. rsc.org The viability of asymmetric hydrogenation using copper has also been demonstrated, highlighting the potential for developing more sustainable catalytic systems. rsc.org

The following table summarizes catalyst systems used for the asymmetric hydrogenation of unsaturated carboxylic acid derivatives.

| Catalyst Type | Metal Center | Ligand Type | Substrate Class | Key Features |

| Chiral Spiro-Complex | Iridium | Chiral spiro-P,N-ligands | α,β- and β,γ-Unsaturated Carboxylic Acids | High turnover numbers and enantioselectivities (>95% ee); carboxy-group-directed. nih.gov |

| NHC-Complex | Copper(I) | N-Heterocyclic Carbene (NHC) | α,β-Unsaturated Esters & Amides | Atom-economic (uses H₂); replaces hydrosilanes; capable of asymmetric synthesis. rsc.orgnih.gov |

| Carbonyl Cluster | Ruthenium | Chiral Diphosphine (Walphos, Josiphos) | α-Unsaturated Carboxylic Acids (e.g., tiglic acid) | Catalysis by intact Ru₃ clusters is supported by experimental and DFT studies. rsc.org |

Reductive Transformations of 5-Hexenoic Acid Derivatives

The reduction of the carbon-carbon double bond in hexenoic acid derivatives is a key transformation for producing saturated aliphatic chains, which are important precursors for polymers and other chemicals. Enzymatic and chemo-catalytic methods have been explored for these reductions.

One notable example is the enzymatic reduction of 6-amino-trans-2-hexenoic acid, an intermediate in a bio-based pathway to adipic acid. nih.gov In this process, an oxidoreductase enzyme, utilizing a cofactor like NAD(P)H, reduces the α,β-unsaturated bond to yield 6-aminocaproic acid. nih.gov Molecular docking studies with enzymes such as Oye1 from Saccharomyces pastorianus and NemA from Escherichia coli show that the substrate binds in the active site, positioning the β-carbon in close proximity to the N5 atom of the flavin mononucleotide (FMN) cofactor, which facilitates hydride transfer. nih.gov

Chemical transformations also provide pathways for modifying the parent 5-hexenoic acid structure. For example, a practical synthesis of hex-5-ynoic acid starts from 5-hexenoic acid via a bromination-dehydrobromination sequence. researchgate.net This demonstrates the reactivity of the terminal double bond and its conversion into other functional groups. Subsequent partial hydrogenation of the resulting alkyne using a Lindlar catalyst can then be employed to form a (Z)-alkene, showcasing a controlled reductive step. researchgate.net

Hydroformylation and Subsequent Condensation Pathways

Hydroformylation is a powerful atom-economic process that introduces a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond, enabling the synthesis of aldehydes. When applied to unsaturated acids like 5-hexenoic acid, this reaction must be carefully controlled to manage the potential for double bond isomerization.

Research has shown that 5-hexenoic acid can undergo isomerization in the presence of a palladium-triphenylphosphine catalyst prior to hydroformylation. uva.nl The initial substrate, 5-hexenoic acid, isomerizes to form a mixture of 4-hexenoic and 3-hexenoic acids. uva.nl After this isomerization step is quenched, the introduction of a rhodium catalyst, such as Rh(acac)(CO)₂, under syngas (H₂/CO) pressure initiates the hydroformylation. uva.nl This cascade reaction predominantly yields the α-methyl-branched aldehyde, demonstrating a selective transformation pathway. uva.nl

The table below outlines the conditions and outcomes of this sequential isomerization-hydroformylation of 5-hexenoic acid.

| Reaction Step | Catalyst System | Reagents/Conditions | Key Observations/Products | Reference |

| Isomerization | Pd-PPh₃ (10 mol%) | 1 M solution, stirred for 24 hours | Conversion of 5-hexenoic acid to a mixture of 4-hexenoic and 3-hexenoic acids. | uva.nl |

| Hydroformylation | Rh(acac)(CO)₂ (1 mol%) | Syngas (H₂/CO 1:1, 10 bar), 50°C | Formation of α-methyl-branched aldehyde as the major product. | uva.nl |

Organometallic Transformations and Cross-Coupling Reactions

Organometallic chemistry offers a vast toolkit for carbon-carbon and carbon-heteroatom bond formation. Palladium-catalyzed reactions, in particular, are central to modern organic synthesis due to their versatility and functional group tolerance.

Palladium-Catalyzed Reactions

Palladium catalysts are renowned for their ability to facilitate a wide range of transformations, including cross-coupling and allylic substitution reactions. These methods allow for the construction of complex molecular architectures from relatively simple precursors.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone reaction for the enantioselective formation of C-C, C-N, C-O, and C-S bonds. nih.govnih.gov The reaction typically proceeds through the formation of a key π-allylpalladium intermediate from an allylic substrate bearing a suitable leaving group (e.g., acetate, carbonate, halide). nih.govmdpi.com The stereochemical outcome of the reaction, where a nucleophile attacks the allyl group, is often controlled by the chiral ligand coordinated to the palladium center. nih.gov This process generally occurs with a net retention of configuration. nih.gov

For a substrate like this compound, which is a vinyl halide rather than an allylic halide, direct participation in a classical Tsuji-Trost allylic alkylation is not feasible. However, an allylic alkylation pathway could be accessed through an initial isomerization step. A palladium catalyst, similar to those used in isomerization-hydroformylation sequences, could potentially facilitate the migration of the double bond to generate an isomeric allylic bromide, such as 1-bromohex-4-en-6-oic acid. This allylic halide intermediate could then be susceptible to ionization by a Pd(0) complex to form the requisite π-allylpalladium species, which would then be intercepted by a nucleophile.

The success of such a pathway would depend on the relative rates of isomerization and any competing cross-coupling reactions (e.g., Heck, Suzuki) at the vinyl bromide position. The development of ligands that can control both regio- and enantioselectivity is crucial, as is the choice of nucleophile, with soft carbon nucleophiles being common. nih.gov The use of allyl fluorides as effective precursors for π-allyl complexes highlights the ongoing innovation in this field, expanding the scope of accessible substrates. rsc.org

Derivatization Strategies for Analytical and Synthetic Utility of 5 Bromo 5 Hexenoic Acid

Derivatization for Enhanced Spectroscopic and Chromatographic Analysis

The inherent chemical properties of 5-bromo-5-hexenoic acid can be modified through derivatization to improve its detection and quantification in analytical settings.

For analytical purposes, especially in complex biological or environmental samples, the detection sensitivity of target molecules is paramount. Derivatization of this compound can introduce moieties that are more readily detected by spectroscopic and chromatographic instruments. For instance, esterification of the carboxylic acid group can increase the volatility of the compound, making it more amenable to analysis by Gas Chromatography (GC).

Furthermore, introducing a chromophore or fluorophore through derivatization can significantly enhance its detection by UV-Visible or fluorescence spectroscopy, respectively. While specific derivatizing agents for this compound are not extensively documented in publicly available literature, general principles of carboxylic acid derivatization apply. Reagents that react with the carboxylic acid group to attach a UV-active or fluorescent tag are commonly employed to increase the molar absorptivity or to induce fluorescence, thereby lowering the limit of detection.

Isotope-coded derivatization is a powerful technique for accurate quantitative analysis using mass spectrometry (MS). nih.gov This method involves the use of a pair of derivatizing reagents that are chemically identical but isotopically distinct. One version of the reagent (the "light" version) is used to derivatize the analyte in one sample, while the isotopically heavier version (the "heavy" version) is used to derivatize the analyte in a second sample.

The two samples are then mixed and analyzed together by MS. The chemically identical derivatives co-elute in chromatography, and their relative abundance can be determined by comparing the signal intensities of the ion pairs corresponding to the light and heavy isotopologues. This approach, often referred to as Isotope-Coded Affinity Tags (ICAT) when a purification handle is included, allows for highly accurate relative quantification, minimizing variations from sample preparation and matrix effects. nih.govscripps.edu

A study on hydroxycinnamic and hydroxybenzoic acids utilized a novel reagent, N-(2-aminoethyl)-4-(diethylamino)benzamide (ADB), and its deuterium-coded analog (d-ADB) for quantification by LC/ESI-MS/MS. nih.gov This strategy significantly improved assay precision for the quantification of these acids in fermented brown rice products. nih.gov A similar principle could be applied to this compound, where a suitable isotope-coded derivatizing agent targeting the carboxylic acid function would enable precise quantification in various matrices.

| Technique | Principle | Advantage | Relevant Application |

| Esterification | Converts carboxylic acid to an ester | Increased volatility for GC analysis | General analysis of carboxylic acids |

| Fluorophore Tagging | Introduces a fluorescent group | Enhanced sensitivity in fluorescence detection | Trace analysis in complex samples |

| Isotope-Coded Derivatization | Uses light and heavy isotopic tags | High accuracy in quantitative MS analysis | Comparative analysis of different samples nih.govscripps.edu |

Synthetic Functionalization and Product Diversification

The reactivity of both the carboxylic acid and the vinyl bromide moieties in this compound allows for a wide range of synthetic transformations, leading to a diverse array of valuable chemical products. cymitquimica.com

Esterification is a fundamental transformation of carboxylic acids. Reacting this compound with an alcohol, such as ethanol, in the presence of an acid catalyst (e.g., sulfuric acid) yields the corresponding ester. This reaction, known as Fischer esterification, is a common method for producing esters like ethyl 5-bromo-5-hexenoate. brainly.com Esters are often used as intermediates in further synthetic steps or as final products with applications as flavoring agents or in the synthesis of more complex molecules. nih.gov For example, ethyl 5-hexenoate is recognized as a flavoring agent. nih.gov

The structure of this compound is well-suited for intramolecular cyclization reactions to form lactones, which are cyclic esters. Specifically, the six-carbon chain can facilitate the formation of δ-valerolactones (a six-membered ring). This transformation can be induced under various conditions, often involving a base to deprotonate the carboxylic acid, which then acts as an internal nucleophile, displacing the bromide on the same molecule. The resulting δ-valerolactones can be further functionalized, making them valuable building blocks in organic synthesis.

The vinyl bromide group in this compound and its derivatives is susceptible to nucleophilic substitution reactions, although typically requiring specific conditions such as transition-metal catalysis (e.g., palladium-catalyzed cross-coupling reactions). However, a more common strategy involves the transformation of the bromo-substituted starting material into other functional groups.

Advanced Applications in Organic and Materials Synthesis

Chiral Building Blocks in Complex Natural Product Synthesis

The construction of stereochemically complex natural products relies heavily on the availability of chiral building blocks that can introduce specific stereocenters into a target molecule. 5-Bromo-5-hexenoic acid serves as a key precursor in generating such vital intermediates through asymmetric reactions.

Catalytic asymmetric halolactonization is a powerful method for producing enantioenriched lactones, which are significant structural motifs in many biologically active compounds. The asymmetric bromolactonization of 5-hexenoic acid derivatives, in particular, has been developed as a robust strategy for synthesizing optically active δ-valerolactones.

This transformation involves an intramolecular cyclization where the carboxylic acid attacks a bromonium ion intermediate formed at the double bond. By employing chiral catalysts, this cyclization can be rendered highly enantioselective. Researchers have successfully utilized catalysts such as BINOL-derived chiral bifunctional sulfides and chiral squaramide hydrogen-bonding organocatalysts to achieve high yields and excellent enantiomeric excess (ee). For instance, the cyclization of various 5-arylhex-5-enoic acids using a squaramide catalyst can produce the corresponding bromolactones with up to 96% ee. researchgate.netrsc.org

The reaction is sensitive to the substitution pattern on the 5-hexenoic acid backbone. While simple 5-hexenoic acid may result in low enantioselectivity, derivatives with substituents at the α or β positions can yield products with moderate to good enantioselectivity. ibm.comresearchgate.net The resulting bromomethyl-substituted δ-lactones are versatile intermediates, as the bromomethyl group can undergo various nucleophilic substitution reactions to introduce further functionality without loss of optical purity. ibm.com

| Substrate Type | Catalyst Type | Achieved Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| 5-Arylhex-5-enoic acids | Chiral Squaramide | Up to 96% | researchgate.net |

| α,α-Diaryl-5-hexenoic acids | Chiral Bifunctional Sulfide | Good | ibm.com |

| β-Substituted-5-hexenoic acids | Chiral Bifunctional Sulfide | Good | researchgate.net |

| Unsubstituted 5-hexenoic acid | Chiral Bifunctional Sulfide | Low | ibm.com |

The utility of enantioenriched bromolactones derived from 5-hexenoic acid is highlighted in their application to the total synthesis of complex natural products. Sesquiterpenoids, a large class of natural products, often possess intricate stereochemistry and significant biological activity.

A notable example is the highly enantioselective synthesis of the sesquiterpenoids (–)-gossoronol and (–)-boivinianin B. researchgate.net In these syntheses, the key step is an organocatalyzed asymmetric bromolactonization of a 5-arylhex-5-enoic acid. The resulting chiral bromolactone serves as a critical intermediate, containing the necessary stereocenter and functional handles for subsequent transformations. This approach demonstrates how the stereochemistry installed early via bromolactonization can be effectively carried through a synthetic sequence to yield the final complex target molecule with high optical purity (≥99% ee). researchgate.net This strategy underscores the importance of this compound derivatives as precursors to chiral building blocks in the efficient and stereocontrolled synthesis of bioactive compounds.

Stereocontrol in Organic Synthesis: Desymmetrization and Kinetic Resolution

Stereocontrol is a central challenge in organic synthesis. Desymmetrization and kinetic resolution are two powerful strategies for obtaining enantiomerically enriched compounds from prochiral or racemic starting materials, respectively. The asymmetric bromolactonization of 5-hexenoic acid derivatives is an excellent platform for applying these principles.

Desymmetrization involves the differentiation of two enantiotopic groups or faces in a prochiral molecule. In the context of a symmetrically substituted 5-hexenoic acid derivative, a chiral catalyst can selectively guide the bromolactonization to occur on one of the two prochiral faces of the double bond, leading to a single enantiomer of the lactone product.

Kinetic Resolution is the process of separating a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. mdpi.com When a racemic mixture of a chiral 5-hexenoic acid derivative is subjected to asymmetric bromolactonization, one enantiomer will react faster to form the lactone, leaving the unreacted starting material enriched in the slower-reacting enantiomer. ibm.com This allows for the separation of both the enantioenriched product and the unreacted starting material.

Both strategies rely on the ability of the chiral catalyst to create a diastereomeric, transient intermediate with the substrate, which then dictates the stereochemical outcome of the lactonization. The success of these methods in the synthesis of δ-valerolactones demonstrates a sophisticated level of stereocontrol, enabling the creation of valuable chiral synthons from simpler, achiral, or racemic precursors.

Role in Polymer Chemistry and Functional Materials

The dual functionality of this compound provides significant potential in polymer chemistry for the creation of functional materials. The carboxylic acid and the vinyl bromide group can participate in different polymerization reactions, allowing for the synthesis of polymers with tailored properties.

This compound is a promising candidate as a functional monomer. The carboxylic acid group can undergo step-growth polymerization, such as polycondensation with diols to form functionalized polyesters. researchgate.net The presence of the vinyl bromide moiety along the polymer backbone would introduce unique properties.

Additionally, the vinyl bromide group itself can participate in chain-growth polymerization. Vinyl bromide is known to be used as a comonomer to confer fire-retardant properties to acrylate (B77674) polymers. researchgate.net Therefore, this compound could be incorporated into vinyl polymer chains, such as those of polyvinyl bromide, providing pendant carboxylic acid groups. researchgate.net These pendant groups can be used for post-polymerization modification, allowing for the attachment of other molecules, altering the polymer's solubility, or enabling cross-linking. This bifunctionality makes it a versatile monomer for creating complex polymer architectures and functional materials.

The development of polymers from renewable resources is a critical goal for sustainable chemistry. The "hexenoic acid" backbone of the title compound suggests a potential link to bio-based feedstocks. For instance, sustainable routes have been developed for producing 6-carbon polymer building blocks like 6-hydroxyhexanoic acid and adipic acid from bio-based 5-hydroxymethylfurfural (B1680220) (HMF). rsc.orgrsc.org If 5-hexenoic acid were synthesized from similar renewable starting materials, its subsequent bromination would yield a bio-derived functional monomer.

The resulting this compound could then serve as a precursor for bio-derived functional polymers. For example, it could be polymerized with bio-derived diols to create polyesters with enhanced functionality. researchgate.net The incorporation of the bromo-alkene moiety offers a site for further chemical modification, enabling the development of advanced bio-based materials with specific properties, such as improved thermal stability, flame retardancy, or the ability to be functionalized for biomedical applications.

Contribution to Biomimetic Synthesis and Scaffold Design

There is no available scientific literature that specifically details the contribution of this compound to biomimetic synthesis or the design of biomimetic scaffolds. The principles of biomimetic synthesis involve mimicking natural processes and structures to create novel materials and molecules. While various functionalized monomers are employed in this field, the specific use of this compound for this purpose has not been reported.

Utilization in Molecular Scaffold Construction

A review of current research does not yield any specific examples or data regarding the utilization of this compound in the construction of molecular scaffolds. Molecular scaffolds are core structures of molecules to which functional groups can be attached, and they are fundamental in drug discovery and materials science. Although the bifunctional nature of this compound makes it a theoretical candidate for such applications, no practical demonstrations have been documented.

Potential for Biomimetic Scaffold Development

While the development of biomimetic scaffolds for tissue engineering and regenerative medicine is an active area of research, there is no evidence to suggest that this compound has been investigated for this purpose. The creation of biomimetic scaffolds typically involves the use of biocompatible and biodegradable polymers, and while this compound could potentially be used to synthesize or functionalize such polymers, no studies have been published to support this.

Due to the lack of available data, no research findings or data tables can be presented for these sections.

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying the mechanisms of organic reactions. mdpi.comnumberanalytics.comnumberanalytics.com DFT calculations can be employed to map out potential energy surfaces, locate transition states, and calculate activation energies, thereby providing a quantitative picture of a reaction pathway. mdpi.comnumberanalytics.com

DFT studies are instrumental in elucidating complex reaction mechanisms that are difficult to probe experimentally. For reactions involving vinyl bromides, such as those that 5-Bromo-5-hexenoic acid would undergo, DFT can be used to investigate various potential pathways. For instance, in the context of radical additions to the double bond, DFT can help determine the preferred site of attack and the nature of the radical intermediates. youtube.commasterorganicchemistry.com The stability of different radical intermediates, such as a tertiary versus a secondary radical, can be calculated to predict the regioselectivity of the addition. youtube.com

Furthermore, DFT is crucial for characterizing the geometry and energy of transition state structures. mdpi.com For example, in a potential intramolecular cyclization of this compound, DFT could be used to model the transition state for the ring-closing step, providing insights into the feasibility of forming a lactone. Studies on similar cyclization reactions, such as the Brønsted acid-catalyzed cyclization of 2-hydroxy chalcone, have successfully used DFT with functionals like M06-2X to delineate the reaction mechanism and identify the rate-determining step. bcrec.id

A hypothetical DFT study on the radical-initiated cyclization of this compound might investigate the transition states for both 5-exo-trig and 6-endo-trig cyclizations. The calculated activation barriers for these pathways would reveal the kinetically favored product.

Table 1: Hypothetical DFT-Calculated Activation Energies for Radical Cyclization of this compound

| Cyclization Mode | Product Type | Hypothetical Activation Energy (kcal/mol) |

| 5-exo-trig | 5-membered ring | 15.2 |

| 6-endo-trig | 6-membered ring | 21.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Beyond elucidating mechanisms, DFT is a powerful predictive tool for chemical reactivity and stereoselectivity. nih.govacs.org By calculating the energies of different stereoisomeric transition states, the stereochemical outcome of a reaction can be predicted. acs.org For instance, if this compound were to participate in a reaction that creates a new stereocenter, such as a diastereoselective addition to the double bond, DFT could be used to predict the favored diastereomer.

The principles of using DFT to predict stereoselectivity are well-established. In bifunctional phosphoric acid catalyzed reactions of imines, detailed DFT calculations have been used to create models that can accurately predict the stereochemical outcome. acs.orgnih.gov These models consider the non-covalent interactions between the substrate, catalyst, and nucleophile in the transition state. rsc.org A similar approach could be applied to understand and predict the stereoselectivity of reactions involving this compound, should it be subjected to chiral catalysis.

The prediction of enantioselectivity often involves calculating the free energy difference (ΔΔG‡) between the transition states leading to the two enantiomers. nih.gov Machine learning models, trained on DFT-derived features, are also emerging as a powerful tool for the quantitative prediction of enantioselectivity. nih.gov

Advanced Computational Approaches in Organic Reactivity

The field of computational chemistry is continually advancing, with new methods being developed to tackle increasingly complex chemical problems. mdpi.comrsc.org While DFT remains a workhorse, other advanced computational approaches are providing deeper insights into organic reactivity. These include high-level ab initio methods, such as coupled-cluster theory (e.g., CCSD(T)), which can provide benchmark-quality energies for smaller systems. numberanalytics.com

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a way to study reactions in large, complex environments, such as in the presence of a solvent or within an enzyme active site. numberanalytics.com In a QM/MM simulation, the reacting species (e.g., this compound and a reactant) are treated with a high level of theory (QM), while the surrounding environment is treated with a more computationally efficient method (MM). numberanalytics.com This approach allows for the inclusion of explicit solvent effects or the steric and electronic influence of a catalyst on the reaction.

Furthermore, computational tools are being developed to automate the search for reaction pathways and transition states, which can help in the discovery of new and unexpected reaction mechanisms. mdpi.com The integration of artificial intelligence and machine learning with computational chemistry is also accelerating the pace of discovery, enabling the prediction of reaction outcomes with greater speed and accuracy. mdpi.com

Real-time In Situ Monitoring for Mechanistic Insights

While computational studies provide a theoretical framework for understanding reaction mechanisms, experimental validation is crucial. Real-time in situ monitoring techniques allow chemists to observe the concentrations of reactants, intermediates, and products as a reaction is happening, providing invaluable data for mechanistic elucidation. aps.orgspectroscopyonline.comresearchgate.net

For reactions involving organobromine compounds like this compound, specific in situ monitoring techniques can be particularly insightful. One such method involves the use of cesium lead iodide (CsPbI₃) nanoparticles as colorimetric assays to monitor the progress of an organobromide reaction. chemrxiv.org In this technique, as the organobromide reacts and releases bromide ions, the bromide ions interact with the CsPbI₃ nanoparticles, causing a blue-shift in their photoluminescence. chemrxiv.org This change in color can be quantified and correlated with the extent of the reaction, providing real-time kinetic data. chemrxiv.org This approach could potentially be adapted to monitor reactions of this compound where the carbon-bromine bond is cleaved.

Other in situ spectroscopic techniques, such as mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy, are also powerful tools for reaction monitoring. spectroscopyonline.com These methods can provide information about the disappearance of reactants and the appearance of products by tracking changes in their characteristic vibrational frequencies. Time-resolved in situ (TRIS) approaches, particularly in the context of mechanochemistry, are also pushing the boundaries of mechanistic understanding by allowing for the direct observation of transformations in the solid state. aps.orgresearchgate.net The choice of the in situ monitoring technique would depend on the specific reaction conditions and the nature of the species involved. spectroscopyonline.com

Future Research Directions and Perspectives in 5 Bromo 5 Hexenoic Acid Chemistry

Development of Novel Catalytic Systems for Enhanced Enantioselectivity

The presence of a chiral center, upon reaction at the double bond or the alpha-carbon, makes the development of enantioselective catalytic systems for 5-bromo-5-hexenoic acid and its derivatives a critical area of research. A significant advancement in this domain is the use of chiral bifunctional sulfide-catalyzed enantioselective bromolactonizations of 5-hexenoic acid derivatives. nih.govresearchgate.net While this has been demonstrated on the parent 5-hexenoic acid structure, future research will likely focus on adapting and optimizing such catalytic systems specifically for this compound. The electronic properties of the vinyl bromide may necessitate the design of new, tailored catalysts to achieve high enantiomeric excesses.

Researchers are exploring the use of earth-abundant metal catalysts, such as nickel and copper, in asymmetric reductive coupling reactions of vinyl bromides. researchgate.net The development of chiral ligands for these metals that can effectively control the stereochemistry of reactions involving this compound is a promising avenue. Furthermore, palladium-catalyzed reactions, a mainstay in organic synthesis, are being investigated for asymmetric variants that could be applied to this substrate. organic-chemistry.orgacs.orgacs.org The goal is to create a toolbox of catalytic systems that allow for the precise synthesis of single enantiomers of this compound derivatives, which is crucial for applications in pharmaceuticals and bioactive compounds.

Table 1: Examples of Catalytic Systems for Reactions of Hexenoic Acid Derivatives and Vinyl Bromides

| Catalyst System | Reaction Type | Substrate Class | Potential Application for this compound |

| BINOL-derived chiral bifunctional sulfide | Asymmetric bromolactonization | 5-hexenoic acids | Enantioselective synthesis of lactones |

| Nickel/Copper Co-catalyst with Chiral Ligands | Enantioselective reductive coupling | Vinyl bromides | Asymmetric C-C bond formation |

| Palladium with Chiral Lewis-Base | Asymmetric cascade carbonylation/annulation | Benzyl (B1604629) bromides and vinyl benzoxazinanones | Stereocontrolled synthesis of complex heterocycles |

Exploration of Unprecedented Chemical Transformations and Reactivity Modes

The vinyl bromide functional group in this compound offers a rich playground for exploring novel chemical transformations beyond traditional cross-coupling reactions. A notable example is the palladium-catalyzed cine-substitution of vinyl bromides. This reaction proceeds through a C-N coupling followed by a Michael addition, resulting in the formation of a product where the new substituent is adjacent to the original position of the bromine atom, a departure from the expected ipso-substitution. organic-chemistry.org Applying this methodology to this compound could lead to the synthesis of novel, highly functionalized cyclic and acyclic compounds.

Furthermore, the development of cascade reactions initiated at the vinyl bromide or carboxylic acid moiety is an area of active investigation. For instance, a cascade carbonylation/annulation reaction using a palladium/chiral Lewis-base relay catalysis has been demonstrated for benzyl bromides and vinyl derivatives. acs.orgacs.org Adapting such strategies to this compound could provide efficient pathways to complex molecular architectures from a relatively simple starting material. The unique electronic nature of the vinyl bromide also makes it a candidate for radical-based transformations and electrochemical reactions, opening up further avenues for unprecedented reactivity.

Integration into Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis and application of this compound, future research will focus on developing more environmentally benign processes. This includes the use of greener solvents, catalysts, and reagents. For instance, the synthesis of carboxylic acids from various precursors is being explored using green oxidants like hydrogen peroxide and metal-free, graphene oxide-based solid acid carbocatalysts. mdpi.comnih.govrsc.org These methods offer advantages in terms of reduced waste and easier catalyst recovery and recycling.

Another key aspect of green chemistry is atom economy. Designing reactions that incorporate the maximum number of atoms from the starting materials into the final product is a primary goal. The development of catalytic hydrocarboxylation of alcohols using CO2 and H2 as C1 building blocks represents a move in this direction for carboxylic acid synthesis. rsc.orgresearchgate.net Applying these principles to the synthesis of this compound itself, as well as its subsequent transformations, will be a major focus. The use of vinyl esters and vinyl sulfonates as greener alternatives to vinyl bromide in some transition-metal-catalyzed reactions is also being investigated, which could lead to more sustainable synthetic routes for analogous compounds. mdpi.com

Applications in Emerging Fields of Chemical Biology and Advanced Materials Science

The unique bifunctional nature of this compound makes it a promising building block for applications in both chemical biology and materials science.

In the realm of chemical biology , the vinyl bromide moiety can serve as a reactive handle for the development of chemical probes. These probes are small molecules designed to study biological systems by interacting with specific biomolecules, such as enzymes. nih.gov For example, haloalkane dehalogenases are enzymes that cleave carbon-halogen bonds, and inhibitors of these enzymes can be valuable tools for studying their biological roles. nih.govresearchgate.netmuni.cz this compound could be a scaffold for designing such inhibitors or activity-based probes, where the vinyl bromide reacts covalently with the enzyme's active site. The carboxylic acid end can be functionalized with a reporter group, such as a fluorophore or a biotin (B1667282) tag, for detection and isolation of the target enzyme. wikipedia.org The synthesis of bioactive compounds, such as the laccase-mediated transformation of 5-aminosalicylic acid, highlights the potential for creating novel bioactive molecules from functionalized acids. nih.gov

In advanced materials science , the vinyl bromide functionality of this compound allows it to act as a monomer or a functionalizable unit in polymer synthesis. Bromo-substituted polymers can be synthesized and subsequently modified through post-polymerization functionalization reactions, such as the Ullman coupling, to introduce a variety of functional groups. mdpi.com This allows for the tailoring of polymer properties for specific applications, such as carbon dioxide capture. mdpi.com Furthermore, the ring-opening metathesis polymerization (ROMP) of functionalized monomers containing alkyl bromide groups has been used to create degradable polymers that could have applications in drug delivery or as novel biomaterials. nih.gov The synthesis of light-degradable polycarbonates from bromocoumarin functionalized monomers also demonstrates the potential for creating smart materials. rsc.org The ability to create functional polymers from precursors containing bromine offers a versatile platform for designing new materials with tailored properties. researchgate.netroutledge.com

Table 2: Potential Applications of this compound in Emerging Fields

| Field | Potential Application | Key Functional Group | Example of Related Research |

| Chemical Biology | Enzyme Inhibitors/Probes | Vinyl Bromide | Design of haloalkane dehalogenase inhibitors nih.govresearchgate.net |

| Chemical Biology | Bioactive Compound Synthesis | Carboxylic Acid | Laccase-mediated transformation of functionalized salicylic (B10762653) acids nih.gov |

| Materials Science | Functionalizable Polymers | Vinyl Bromide | Post-functionalization of bromo-substituted polymers mdpi.comresearchgate.net |

| Materials Science | Degradable Polymers/Biomaterials | Vinyl Bromide | ROMP of monomers with alkyl bromide functionality nih.gov |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Bromo-5-hexenoic acid with high purity?

- Methodology :

- Bromination of 5-hexenoic acid using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄. Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Alternative routes: Direct bromination at the allylic position using HBr/H₂O₂ under controlled pH to avoid over-bromination. Confirm purity via HPLC (>98%) and NMR (absence of diastereomer peaks) .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Safety Protocols :

- Store in airtight, light-resistant containers at 2–8°C under inert gas (N₂/Ar) to prevent degradation.

- Handling: Use fume hoods, nitrile gloves, and safety goggles. Avoid contact with oxidizing agents (risk of exothermic decomposition) .

- Stability: Monitor for discoloration (yellowing indicates degradation). Conduct periodic FTIR to confirm structural integrity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- ¹H/¹³C NMR : Assign peaks for the brominated allylic position (δ ~4.5–5.5 ppm for protons, δ ~100–110 ppm for carbons). Use DEPT-135 to confirm CH₂/CH₃ groups .

- IR Spectroscopy : Identify C=O (1700–1720 cm⁻¹) and C-Br (550–650 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M-H]⁻ (theoretical m/z: 193.02) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reaction environments?

- Strategy :

- Use DFT calculations (B3LYP/6-31G*) to model the electron density at the brominated allylic site. Compare activation energies for nucleophilic substitution vs. elimination pathways .

- Molecular dynamics simulations (e.g., Gaussian or ORCA) to predict solvent effects on reaction kinetics (polar aprotic solvents enhance SN2 pathways) .

Q. What strategies resolve contradictions in reported reaction yields when using this compound as a substrate?

- Troubleshooting :

- Systematic variation of catalysts (e.g., Pd vs. Cu), solvents (DMF vs. THF), and temperature (25°C vs. 60°C). Use DOE (Design of Experiments) to identify critical factors .

- Control experiments: Test for moisture sensitivity (anhydrous vs. wet conditions) and trace metal contamination (e.g., ICP-MS analysis) .

Q. How to design experiments to study the stereochemical outcomes of this compound in cycloaddition reactions?

- Experimental Design :

- Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) to trap intermediates. Analyze diastereomer ratios via chiral HPLC (Chiralpak IA column) .

- Variable-temperature NMR to detect atropisomerism in products. Compare NOESY spectra to confirm spatial arrangements .

Q. What are the challenges in integrating this compound into polymer backbones, and how to address them?

- Polymer Chemistry Insights :

- Challenge: Steric hindrance from the bromine atom limits polymerization efficiency.

- Solution: Use ring-opening metathesis polymerization (ROMP) with Grubbs’ catalyst. Monitor Mn/Mw via GPC and confirm incorporation via XPS (Br 3d signal) .

Data Management & Reproducibility

Q. How to ensure reproducibility in kinetic studies involving this compound?

- Best Practices :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。